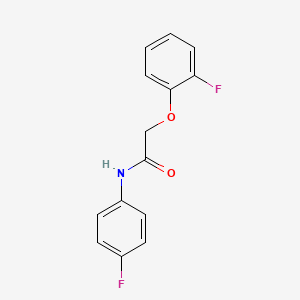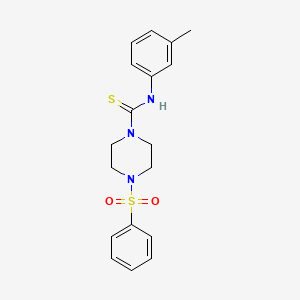![molecular formula C20H20O3 B5692817 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one, also known as Silymarin, is a flavonoid derived from the milk thistle plant. It has been used for centuries in traditional medicine to treat liver and gallbladder disorders. In recent years, scientific research has shown that Silymarin has a range of potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one also has antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects. It has antioxidant properties, which can protect cells from oxidative stress. It also has anti-inflammatory properties, which can reduce inflammation in the body. 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has been shown to modulate various enzymes and proteins involved in liver function, such as glutathione, superoxide dismutase, and cytochrome P450 enzymes. It has also been shown to modulate insulin signaling pathways, which can improve insulin sensitivity and reduce blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is relatively easy to extract and purify, and it has a low toxicity profile. It is also readily available and cost-effective. However, 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has some limitations for lab experiments. It is a complex mixture of compounds, which can make it difficult to isolate and identify specific active compounds. It also has poor solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of novel formulations and delivery systems to improve its bioavailability and efficacy. Another area of interest is the identification and characterization of specific active compounds in 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one and their mechanisms of action. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one in other diseases, such as cardiovascular diseases and neurodegenerative diseases.
Synthesemethoden
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one can be extracted from the seeds of the milk thistle plant using various methods, including solvent extraction, supercritical fluid extraction, and microwave-assisted extraction. However, the most common method involves a combination of solvent extraction and chromatography.
Wissenschaftliche Forschungsanwendungen
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, cancer, and diabetes. In liver diseases, 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has been shown to have hepatoprotective effects by reducing liver inflammation, preventing liver fibrosis, and promoting liver cell regeneration. In cancer, 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has been shown to have anticancer effects by inhibiting cancer cell proliferation and inducing cancer cell death. In diabetes, 3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has been shown to improve insulin sensitivity and reduce blood glucose levels.
Eigenschaften
IUPAC Name |
3-ethyl-4-methyl-7-[(2-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-17-14(3)18-10-9-16(11-19(18)23-20(17)21)22-12-15-8-6-5-7-13(15)2/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNXDILKUTUJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)

![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)
![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)

![2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5692778.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B5692802.png)
![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)

![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)